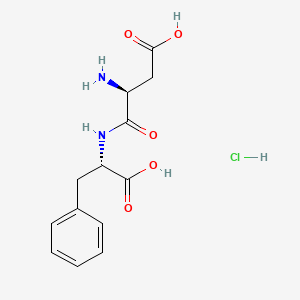

L-Aspartyl-L-phenylalanine Hydrochloride

Description

Historical Context of Dipeptide Research and the Emergence of L-Aspartyl-L-phenylalanine Hydrochloride as a Model Compound

The scientific journey of this compound is intrinsically linked to the broader history of dipeptide research, which gained significant momentum with the discovery of the artificial sweetener aspartame (B1666099). Aspartame, the methyl ester of L-Aspartyl-L-phenylalanine, spurred extensive investigation into the synthesis and properties of dipeptides.

In the quest for efficient and stereospecific methods to produce aspartame, L-Aspartyl-L-phenylalanine and its hydrochloride salt emerged as crucial intermediates. The hydrochloride form, in particular, offered advantages in purification and handling due to its crystalline nature and solubility characteristics. This industrial relevance inadvertently positioned this compound as a readily available and well-characterized dipeptide, paving the way for its adoption as a model compound in academic research.

Early studies on dipeptides were foundational to understanding the nature of the peptide bond, the primary linkage between amino acids that forms the backbone of proteins. The simplicity of dipeptides like L-Aspartyl-L-phenylalanine allowed researchers to study fundamental aspects of peptide structure, conformation, and reactivity without the complexities of larger polypeptide chains. The hydrochloride salt provided a stable and soluble form for these investigations, facilitating experiments in aqueous environments that mimic physiological conditions.

Significance of this compound in Contemporary Peptide Chemistry and Biochemical Investigations

The importance of this compound in modern scientific inquiry extends far beyond its historical role in sweetener synthesis. It serves as a vital reference standard in analytical chemistry, particularly in the quality control of food products and pharmaceuticals containing aspartame. Its well-defined chemical and physical properties make it an ideal calibrant for techniques such as high-performance liquid chromatography (HPLC).

In the realm of biochemistry, L-Aspartyl-L-phenylalanine, the parent compound of the hydrochloride salt, has been identified as a metabolite of aspartame and an inhibitor of the angiotensin-converting enzyme (ACE). This discovery has opened up avenues for its use in studies related to enzyme kinetics and inhibitor design. The hydrochloride salt, being a stable and soluble precursor, is often utilized in the initial stages of such biochemical assays.

Furthermore, the compound serves as a model substrate in studies of peptide digestion and transport across biological membranes. Its simple structure allows for the clear investigation of the enzymatic activity of peptidases and the mechanisms of dipeptide transporters, which are fundamental processes in protein metabolism.

Below is an interactive data table summarizing some of the key physicochemical properties of L-Aspartyl-L-phenylalanine, the parent compound of the hydrochloride salt.

| Property | Value |

| Molecular Formula | C13H16N2O5 |

| Molecular Weight | 280.28 g/mol |

| Melting Point | 236-239 °C |

| Form | Solid |

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research involving dipeptides is increasingly focused on their potential therapeutic applications and their role in complex biological systems. While much of the foundational work has been established, several areas concerning this compound and related dipeptides remain ripe for exploration.

Current Research Trajectories:

Peptide Drug Discovery: The field of peptide therapeutics is rapidly expanding, with a focus on creating stable and targeted drugs. researchgate.netnih.gov While L-Aspartyl-L-phenylalanine itself is not a therapeutic, its well-understood structure and properties make its derivatives interesting candidates for modification and incorporation into larger, more complex peptide drugs. researchgate.netnih.gov The ease of synthesis and potential for chemical modification are key advantages in this area. researchgate.net

Conformational Studies: Understanding the three-dimensional structure of peptides is crucial for predicting their biological activity. Advanced analytical techniques are being used to study the conformational dynamics of dipeptides like L-Aspartyl-L-phenylalanine in different solvent environments, providing insights into how they interact with biological targets.

Biochemical Pathway Analysis: As a metabolite of a widely consumed artificial sweetener, the metabolic fate of L-Aspartyl-L-phenylalanine continues to be an area of interest. Research is ongoing to fully elucidate its interactions with various enzymes and transport proteins and to understand its downstream metabolic effects.

Knowledge Gaps and Future Directions:

Detailed Receptor Interactions: While the ACE inhibitory activity of L-Aspartyl-L-phenylalanine is known, the precise molecular interactions with the enzyme's active site are not fully characterized. Further structural biology studies could provide a clearer picture and guide the design of more potent inhibitors.

Role in the Gut Microbiome: The interaction of dietary components with the gut microbiome is a burgeoning field of research. The influence of L-Aspartyl-L-phenylalanine, as a metabolite of aspartame, on the composition and function of the gut microbiota is an area that warrants further investigation.

Non-canonical Functions: Beyond its established roles, there may be other, as-yet-undiscovered biological activities of L-Aspartyl-L-phenylalanine. High-throughput screening and other discovery platforms could be employed to explore potential new functions for this simple dipeptide.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17ClN2O5 |

|---|---|

Molecular Weight |

316.74 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C13H16N2O5.ClH/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20);1H/t9-,10-;/m0./s1 |

InChI Key |

ZBKLSNNWMKEUKS-IYPAPVHQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of L Aspartyl L Phenylalanine Hydrochloride

Chemical Synthesis Pathways for L-Aspartyl-L-phenylalanine Hydrochloride

Chemical synthesis provides robust and scalable methods for the production of this compound. These pathways can be broadly categorized into solution-phase and solid-phase approaches, each with distinct advantages and optimization strategies.

Solution-phase peptide synthesis (SolPS) is a classical method that involves carrying out the reaction in a homogeneous solvent system. creative-peptides.com The synthesis of dipeptides in solution often utilizes coupling agents to facilitate the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another. mdpi.com

A key challenge in solution-phase synthesis is the activation of the carboxylic acid function, which can be achieved by converting N-terminal amino acids into more reactive intermediates like acyl chlorides, anhydrides, or activated esters. mdpi.com However, these activation and coupling steps can present difficulties, including the use of toxic and costly reagents and the potential for racemization. mdpi.com To address these challenges, various optimization strategies have been developed. One such strategy involves the use of titanium tetrachloride (TiCl₄) as a condensing agent, which effectively activates the carboxyl group for reaction with the amino group of the coupling amino acid. mdpi.comnih.gov

Microwave irradiation has also been successfully employed in conjunction with Lewis acids like titanium tetrachloride to accelerate the synthesis of dipeptides. nih.gov This combination allows for the synthesis to be completed in shorter time frames and often with high yields. mdpi.comnih.gov For instance, the use of microwave irradiation at 250 W has been shown to produce dipeptides in as little as 20 minutes with a 90% yield. mdpi.com

Another approach to optimize solution-phase synthesis is the rapid repetitive solution-phase synthesis (RRSPS) of peptides. This method involves the coupling of amino acids and peptide acids with a slight excess of pentafluorophenyl active esters in a THF/water solvent mixture. The resulting peptide acid intermediates are often poorly soluble, which facilitates their isolation in high purity through acidification and selective extraction of excess active esters. acs.org

| Parameter | Conventional Method | Optimized Method (TiCl₄/Microwave) |

| Condensing Agent | Various (e.g., DIC/HONB) | Titanium tetrachloride (TiCl₄) |

| Energy Source | Conventional heating | Microwave irradiation |

| Reaction Time | Hours to days | Minutes (e.g., 20 min) |

| Yield | Moderate to high (e.g., 65%) | High (e.g., 90%) |

| Racemization | A potential risk | Substrates retain chiral integrity |

| Byproducts | Can be difficult to remove | Water-soluble byproducts |

This table provides a comparative overview of conventional and optimized solution-phase synthesis methods for dipeptides.

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, offers a significant advantage over solution-phase methods by anchoring the C-terminal amino acid to an insoluble resin support. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. nih.gov The general process involves the sequential addition of Nα-protected amino acids to the growing peptide chain attached to the resin. peptide.com

The most common strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. The Fmoc group, which protects the α-amino group, is base-labile and can be removed under mild conditions, while the side-chain protecting groups (like tBu) and the linker to the resin are acid-labile. nih.govbeilstein-journals.orgluxembourg-bio.com This orthogonality allows for selective deprotection and chain elongation. luxembourg-bio.com

For the synthesis of a dipeptide like L-Aspartyl-L-phenylalanine, the first amino acid (L-phenylalanine) would be attached to the resin. Following the removal of its Nα-protecting group, the protected L-aspartic acid is then coupled to it. beilstein-journals.org A challenge in SPPS can be the aggregation of the growing peptide chain, which can hinder subsequent reaction steps. To overcome this, specialized techniques and reagents can be employed, such as the use of pseudoproline dipeptides which can be introduced to disrupt secondary structures that lead to aggregation. luxembourg-bio.com

| SPPS Step | Description | Key Reagents/Groups |

| Resin Loading | Attachment of the C-terminal amino acid (L-phenylalanine) to the solid support. | Resin (e.g., polystyrene-based), Linker |

| Deprotection | Removal of the temporary Nα-protecting group from the attached amino acid. | Piperidine (for Fmoc group removal) |

| Coupling | Addition of the next Nα-protected amino acid (L-aspartic acid) with an activating agent. | Protected amino acid, Coupling reagent (e.g., HBTU, HATU) |

| Washing | Removal of excess reagents and byproducts by washing the resin. | Solvents (e.g., DMF, DCM) |

| Cleavage | Release of the completed dipeptide from the resin and removal of side-chain protecting groups. | Strong acid (e.g., Trifluoroacetic acid - TFA) |

This table outlines the fundamental cycle of Solid-Phase Peptide Synthesis (SPPS) for a dipeptide.

Maintaining the correct stereochemistry of the amino acid precursors is critical in the synthesis of this compound, as the biological activity and properties are highly dependent on the specific stereoisomers. The desired product is the α-L-aspartyl-L-phenylalanine isomer. A significant challenge in chemical synthesis is the potential for racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, which can occur during the activation and coupling steps. mdpi.comnih.gov

The formation of the bitter-tasting β-isomer, where the side-chain carboxyl group of aspartic acid forms the peptide bond, is another potential side reaction. google.com To achieve high stereoselectivity, synthetic routes are designed to favor the formation of the α-peptide bond. For instance, one method involves the reaction of N-formyl-aspartic anhydride (B1165640) with L-phenylalanine in glacial acetic acid to form N-formyl-α-L-aspartyl-L-phenylalanine, which is then deprotected and esterified. prepchem.com Another approach utilizes the reaction of β-methyl-L-aspartate-N-carboxyanhydride with L-phenylalanine. google.com

The determination of chiral purity is a crucial aspect of quality control for synthetic peptides. nih.govresearchgate.net Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate and quantify the different stereoisomers. chiraltech.com HPLC, often coupled with mass spectrometry (MS), allows for the sensitive detection of undesirable D-isomers that may have been introduced from starting materials or formed during the synthesis process. nih.govresearchgate.net

Enzymatic and Biocatalytic Production of this compound Precursors

Enzymatic and biocatalytic methods offer an alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions. These methods typically focus on the synthesis of precursors to this compound.

Peptide ligases are enzymes that catalyze the formation of peptide bonds. A class of enzymes known as asparaginyl endopeptidases (AEPs) have been identified that can function as efficient peptide ligases. uq.edu.au Butelase-1, an AEP from the plant Clitoria ternatea, is a notable example of a peptide asparaginyl ligase (PAL) that can efficiently catalyze peptide bond formation. researchgate.netmdpi.com These enzymes recognize a specific amino acid sequence and catalyze the ligation of a peptide or protein with a suitable nucleophile. mdpi.com While the direct synthesis of L-Aspartyl-L-phenylalanine using these specific ligases is not extensively detailed, the principle of using engineered ligases for peptide bond formation is a promising area of research.

Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse under specific conditions to synthesize peptides. This approach, known as protease-mediated peptide synthesis (PMPS), has been successfully applied to the production of precursors for L-Aspartyl-L-phenylalanine. nih.govacs.org A prominent example is the use of the protease thermolysin to catalyze the condensation of N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (Phe-OMe) to form N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (ZAPM), a key precursor to aspartame (B1666099). nih.govnih.gov

The reaction equilibrium is often shifted towards synthesis by the precipitation of the product from the aqueous reaction medium. nih.govacs.org This enzymatic process is highly enantioselective for the L-isomers of the amino acid substrates. nih.gov The use of immobilized thermolysin in mixed organic solvents has been shown to achieve high yields, with one study reporting a 99% yield in a column reactor. nih.gov

Another biocatalytic route involves the use of α-amino acid ester acyl transferase. This enzyme can produce α-L-aspartyl-L-phenylalanine β-methyl ester from L-aspartic acid dimethylester and L-phenylalanine. nih.govresearchgate.net The resulting product can then be chemically transformed into L-Aspartyl-L-phenylalanine methyl ester hydrochloride. nih.govresearchgate.net Additionally, nonribosomal peptide synthetases (NRPSs) have been engineered to produce α-L-aspartyl-L-phenylalanine. These large, modular enzymes can be redesigned to catalyze the formation of specific dipeptides. uwec.edunih.gov

| Enzyme | Substrates | Product | Key Features |

| Thermolysin | N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (Phe-OMe) | N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (ZAPM) | High enantioselectivity for L-isomers; reaction driven by product precipitation. nih.govnih.gov |

| α-Amino acid ester acyl transferase | L-aspartic acid dimethylester and L-phenylalanine | α-L-aspartyl-L-phenylalanine β-methyl ester | Part of a chemoenzymatic route. nih.govresearchgate.net |

| Aspartase and Aminotransferase | Fumaric acid and Phenylpyruvate | L-Aspartic acid and L-Phenylalanine | Coupled reaction in E. coli for precursor synthesis. nih.gov |

| Engineered Nonribosomal Peptide Synthetases (NRPSs) | L-Aspartic acid and L-Phenylalanine | α-L-aspartyl-L-phenylalanine | Modular enzyme systems for dipeptide synthesis. uwec.edunih.gov |

This table summarizes various enzymes and their roles in the biocatalytic production of L-Aspartyl-L-phenylalanine precursors.

Microbial Fermentation and Engineered Bioreactors for Dipeptide Component Synthesis

The industrial synthesis of this compound relies on the efficient production of its constituent amino acids, L-aspartic acid and L-phenylalanine. Microbial fermentation, enhanced by metabolic engineering and advanced bioreactor technology, serves as a cornerstone for producing these essential precursors. This approach offers a sustainable and highly specific alternative to chemical synthesis methods, which often result in racemic mixtures requiring complex resolution steps. mdpi.comijettjournal.org

Microbial fermentation leverages the innate metabolic pathways of various microorganisms to convert simple carbon sources into high-value amino acids. Key to this process is the selection and genetic modification of microbial strains to maximize product yield and minimize unwanted byproducts. researchgate.netnih.gov The fermentation is carried out in precisely controlled environments provided by engineered bioreactors, which are designed to optimize cell growth and productivity.

L-Aspartic Acid Production

The fermentative production of L-aspartic acid primarily utilizes microorganisms with high aspartase activity. This enzyme catalyzes the conversion of fumaric acid and ammonia (B1221849) into L-aspartic acid. scribd.comnih.gov While various bacteria, including species of Pseudomonas, Bacillus, and Proteus, can produce aspartic acid, industrial production predominantly employs strains of Escherichia coli and Corynebacterium glutamicum due to their well-characterized genetics and metabolic pathways. mdpi.comijettjournal.orgresearchgate.net

Metabolic engineering efforts have focused on enhancing the direct fermentation of sugars like glucose to L-aspartic acid, which is more economical than using fumarate (B1241708) as a substrate. mdpi.com For instance, a metabolically engineered E. coli strain achieved a final titer of 33.1 g/L of L-aspartic acid from glucose in a 21-hour fed-batch fermentation process. mdpi.com Other strategies involve engineering bacteria to utilize less expensive feedstocks like maleate, which is converted to fumaric acid and then to L-aspartic acid. mdpi.commdpi.com

| Microorganism | Substrate | Production Method | Yield/Titer | Reference |

|---|---|---|---|---|

| Engineered E. coli | Glucose | Fed-batch Fermentation | 33.1 g/L | mdpi.com |

| Brevibacterium flavum 70 | Not Specified | Mutation/Fermentation | 22.6 g/L | mdpi.com |

| Engineered C. glutamicum | Not Specified | Gene Inactivation/Overexpression | 5.72 g/L | mdpi.com |

| E. coli | Ammonia Fumarate | Fermentation | 95% Conversion | ijettjournal.org |

L-Phenylalanine Production

The synthesis of L-phenylalanine via fermentation is a more complex metabolic process. Engineered strains of E. coli are the workhorses for L-phenylalanine production. nih.gov The biosynthesis involves the shikimate pathway, and metabolic engineering strategies focus on overcoming feedback inhibition mechanisms and channeling carbon flow towards L-phenylalanine. frontiersin.org This includes the overexpression of key enzymes like shikimate kinase (AroL) and 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase (AroA). nih.gov

For example, by overexpressing the aroA gene in a producing strain, researchers achieved an L-phenylalanine titer of 62.47 g/L after 48 hours of cultivation in a 5-liter jar fermentor. nih.gov This represented a 38.82% increase compared to the original strain. nih.gov The fermentation process is typically conducted under fed-batch conditions to maintain optimal concentrations of substrates like glucose and control the metabolic state of the cells for maximum production. nih.govresearchgate.net

| Microorganism | Engineering Strategy | Bioreactor Scale | Cultivation Time | Yield/Titer | Reference |

|---|---|---|---|---|---|

| Engineered E. coli HD-A2 | Overexpression of AroA | 5 L | 48 h | 62.47 g/L | nih.gov |

| Engineered E. coli | Overexpression of pal gene | Not Specified (Fed-batch) | Not Specified | 6.9 g/L (trans-cinnamic acid from L-Phe) | frontiersin.org |

| Recombinant E. coli AT2471 | Fed-batch with closed-loop control | 20 L & 300 L | Not Specified | >30 g/L | researchgate.net |

Engineered Bioreactors for Optimized Production

The success of microbial fermentation on an industrial scale is highly dependent on the design and operation of bioreactors. These systems are engineered to provide a controlled environment that maximizes cell density and product synthesis. fastercapital.comresearchgate.net Common types of bioreactors used for amino acid production include stirred-tank bioreactors, which are widely used for their efficient mixing and mass transfer capabilities. openaccessjournals.com

Recent advancements in bioreactor technology have led to significant improvements in bioprocessing efficiency. openaccessjournals.com Key innovations include:

Single-Use Bioreactors: These disposable systems offer flexibility, reduce the risk of cross-contamination, and eliminate the need for costly and time-consuming cleaning and sterilization processes. openaccessjournals.comfacellitate.com

Perfusion Systems: These bioreactors enable the continuous supply of fresh media and removal of waste products, allowing for high-density cell cultures and extended production runs. fastercapital.comfacellitate.com

Advanced Monitoring and Control: The integration of in-line sensors for real-time monitoring of critical parameters such as pH, dissolved oxygen, substrate concentration, and biomass allows for automated process control. fastercapital.comfacellitate.com This adaptive control helps maintain optimal conditions, leading to improved product yields and consistency. fastercapital.com

Scale-Down Models: Miniaturized bioreactors are used to mimic large-scale conditions, facilitating rapid process development and optimization with reduced resource consumption. fastercapital.com

By combining metabolically engineered microbial strains with advanced bioreactor systems, it is possible to achieve high-titer production of both L-aspartic acid and L-phenylalanine. nih.govresearchgate.net Some processes even explore the simultaneous production of both amino acids by co-expressing the necessary enzymes, such as aspartase and aminotransferase, in a single recombinant E. coli strain. nih.govresearchgate.net This integrated approach streamlines the manufacturing process for the synthesis of this compound.

Theoretical and Computational Investigations of L Aspartyl L Phenylalanine Hydrochloride Molecular Architecture

Conformational Analysis and Molecular Dynamics Simulations of L-Aspartyl-L-phenylalanine Hydrochloride and Analogues

The three-dimensional structure of L-Aspartyl-L-phenylalanine and its derivatives is crucial for their biological activity. Conformational analysis, aided by nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, has revealed that these molecules are highly flexible. nih.gov A key finding for the closely related sweetener, aspartame (B1666099) (the methyl ester of L-Aspartyl-L-phenylalanine), is the "L-shaped" conformation, which is believed to be responsible for its sweet taste. nih.gov This structure is characterized by a zwitterionic ring formed by the aspartyl moiety, with the hydrophobic phenylalanine group oriented at an angle. nih.gov

Molecular dynamics simulations have been instrumental in exploring the conformational space of these dipeptides. A 120-picosecond simulation of aspartame in a vacuum demonstrated its high flexibility and the accessibility of various conformers with low energy barriers for interconversion. nih.gov These simulations provide a dynamic perspective that complements the static pictures obtained from crystallographic studies. The flexibility of the peptide backbone and the rotational freedom of the side chains allow the molecule to adopt different conformations in solution. nih.gov

Studies on various potent sweet analogues of aspartame have further reinforced the importance of the L-shaped structure, indicating that it is a common conformational feature among these molecules in solution. nih.gov Extended conformations have also been observed for these sweeteners. nih.gov The relative populations of different conformers can be influenced by the solvent environment, pH, and temperature. nih.gov

| Compound/Analogue | Key Conformational Feature | Methodology | Reference |

|---|---|---|---|

| Aspartame | "L-shaped" structure | NMR Spectroscopy, MD Simulations | nih.gov |

| Aspartame | High flexibility, accessible conformers | Molecular Dynamics (120 ps) | nih.gov |

| Potent Aspartame Analogues | "L-shaped" and extended conformations | NMR Spectroscopy, Computer Simulations | nih.gov |

| Aspartame Hydrochloride Dihydrate | Different conformation from aspartame zwitterion | X-ray Diffraction | researchgate.net |

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided a detailed understanding of the electronic structure of L-Aspartyl-L-phenylalanine and its derivatives. sphinxsai.com For aspartame, calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine its equilibrium geometry, harmonic frequencies, and infrared intensities. sphinxsai.com These theoretical calculations show good agreement with experimental vibrational spectra. sphinxsai.com

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveals the potential for charge transfer within the molecule. sphinxsai.com Natural Bond Orbital (NBO) analysis has been employed to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. sphinxsai.com Furthermore, quantum chemical methods have been used to calculate other electronic properties such as the molecular electrostatic potential (MESP), linear polarizability, and first-order hyperpolarizability. sphinxsai.com

These computational approaches are powerful tools for interpreting and predicting the vibrational spectra of complex molecules. DFT methods, in particular, offer a balance of computational accuracy and efficiency for studying the properties of molecules based on their electron density. sphinxsai.com The calculated bond lengths and angles from these studies provide a detailed picture of the molecular geometry. For instance, in aspartame, the average calculated bond distances for C-C, C-H, C-N, and C-O are approximately 1.395 Å, 1.09 Å, 1.467 Å, and 1.22 Å, respectively, using the B3LYP/6-31G(d,p) basis set. sphinxsai.com

| Property | Methodology | Key Findings for Aspartame | Reference |

|---|---|---|---|

| Equilibrium Geometry | DFT (B3LYP/6-31G(d,p)) | Optimized bond lengths and angles. | sphinxsai.com |

| Vibrational Frequencies | DFT (B3LYP/6-31G(d,p)) | Good agreement with experimental FTIR and FT-Raman spectra. | sphinxsai.com |

| Electronic Properties | DFT | HOMO-LUMO energies indicate charge transfer potential. | sphinxsai.com |

| Molecular Stability | Natural Bond Orbital (NBO) Analysis | Analysis of hyperconjugative interactions and charge delocalization. | sphinxsai.com |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of this compound in Academic Research

A combination of advanced spectroscopic and diffraction techniques has been essential for the detailed structural elucidation of this compound and its analogues in the solid state and in solution.

X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal and molecular structure of aspartame hydrochloride dihydrate was determined at 120 K. researchgate.netnih.gov The crystals belong to the orthorhombic space group P2(1)2(1)2(1) with cell dimensions a = 6.768(1) Å, b = 9.796(1) Å, and c = 26.520(3) Å. researchgate.netnih.gov This study revealed that the conformation of the L-Aspartyl group in the hydrochloride salt is significantly different from that in the zwitterionic form of aspartame. researchgate.net In the hydrochloride, there is a weak intramolecular hydrogen bond between the carboxyl group and the nitrogen atom of the L-phenylalanine residue, whereas in the zwitterionic form, the N-terminal L-Aspartyl group forms a six-membered ring with an intramolecular hydrogen bond. researchgate.net Powder X-ray diffraction (PXRD) has also been used to characterize other solid forms, such as aspartame anhydrate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique, particularly for determining the structure and conformation in solution. ¹H and ¹³C NMR chemical shifts can be calculated using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, and compared with experimental data to validate the proposed structures. sphinxsai.com The combination of theoretical calculations with experimental spectroscopy provides a robust approach for the structural analysis of small peptides. nih.gov

| Methodology | Compound | Key Structural Findings | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Aspartame Hydrochloride Dihydrate | Orthorhombic, P2(1)2(1)2(1), a=6.768Å, b=9.796Å, c=26.520Å. Unique conformation of the L-Aspartyl group. | researchgate.netnih.gov |

| Powder X-ray Diffraction | Aspartame Anhydrate | Characterization of the anhydrous crystalline form. | researchgate.net |

| FTIR and FT-Raman Spectroscopy | Aspartame | Detailed vibrational band assignments supported by PED calculations. | sphinxsai.com |

| NMR Spectroscopy (¹H and ¹³C) | Aspartame | Experimental spectra correlated with GIAO-calculated chemical shifts for conformational analysis. | sphinxsai.com |

Biochemical Interactions and Enzymatic Biotransformations of L Aspartyl L Phenylalanine Hydrochloride

Interactions of L-Aspartyl-L-phenylalanine Hydrochloride with Peptidases and Proteases in In Vitro Systems

The peptide bond linking the L-aspartic acid and L-phenylalanine residues in this compound is susceptible to cleavage by various peptidases and proteases. In vitro studies are crucial for elucidating the specificity and kinetics of these interactions, providing insights into the dipeptide's stability and potential metabolic fate in different biological contexts.

Specificity and Kinetics of Enzyme-Substrate Interactions with this compound

Several classes of proteases exhibit activity towards L-Aspartyl-L-phenylalanine. Chymotrypsin, a serine protease, is known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as phenylalanine. Consequently, it can hydrolyze L-Aspartyl-L-phenylalanine into its constituent amino acids. The efficiency of this hydrolysis is influenced by the enzyme's subsites, which interact with the amino acid residues of the substrate.

Carboxypeptidase A, a metalloexopeptidase, also demonstrates activity towards this dipeptide by cleaving the C-terminal phenylalanine residue. The interaction is dependent on the presence of a zinc ion at the active site and is influenced by the chemical nature of the substrate.

While specific kinetic parameters (Km and kcat) for the hydrolysis of this compound by a wide range of peptidases are not extensively documented in publicly available literature, the general principles of enzyme kinetics apply. The Michaelis-Menten constant (Km) would indicate the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the affinity of the enzyme for the dipeptide. The turnover number (kcat) would represent the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Table 1: General Kinetic Parameters for Protease-Substrate Interactions

| Parameter | Description | Significance for this compound |

| Km (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is half of Vmax. | A lower Km value would suggest a higher affinity of a specific peptidase for this compound. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | A higher kcat value indicates a more efficient catalytic conversion of the dipeptide by the enzyme. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the highest possible rate of hydrolysis of this compound under specific conditions. |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into product. | Provides a comparison of the effectiveness of different peptidases in hydrolyzing the dipeptide. |

Inhibition Studies Involving this compound Analogues

Analogues of L-Aspartyl-L-phenylalanine can act as inhibitors of various proteases, particularly metalloproteases. By modifying the structure of the dipeptide, researchers can design molecules that bind to the active site of an enzyme without being cleaved, thereby blocking its activity. For instance, dipeptide scaffolds are utilized in the design of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. The inhibitory potency of these analogues is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value signifies a more potent inhibitor.

Studies on pseudo-peptides with a C-terminal L-glutamate have demonstrated nanomolar affinity for MMPs, with the glutamate side chain chelating the active site zinc ion. This highlights the potential for designing potent and selective inhibitors based on dipeptide structures.

Table 2: Examples of Dipeptide-based Inhibitor Scaffolds and their Target Enzymes

| Inhibitor Scaffold | Target Enzyme Class | General Mechanism of Inhibition |

| Pseudo-dipeptides with a C-terminal L-glutamate | Matrix Metalloproteinases (MMPs) | The glutamate side chain chelates the active site zinc ion. |

| Dipeptides with modified scissile bonds | Serine Proteases | Bind to the active site but are resistant to cleavage. |

| Phosphonate analogues of dipeptides | Metallo-carboxypeptidases | Mimic the tetrahedral transition state of peptide hydrolysis. |

Role of this compound as a Substrate or Modulator in Defined Biochemical Pathways (excluding human metabolism)

In non-human biological systems, L-Aspartyl-L-phenylalanine can be utilized as a source of amino acids for growth and metabolism. For example, in microbial cultures, the dipeptide can be transported into the cell and subsequently hydrolyzed by intracellular peptidases. The released L-aspartic acid and L-phenylalanine can then enter various metabolic pathways.

L-phenylalanine, for instance, is a precursor for the biosynthesis of a wide range of compounds in microorganisms. In the yeast Saccharomyces cerevisiae, L-phenylalanine can be converted to 2-phenylethanol, a valuable aroma compound, via the Ehrlich pathway frontiersin.orgnih.gov. This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and subsequent reduction to 2-phenylethanol frontiersin.org. The availability of L-Aspartyl-L-phenylalanine as a source of L-phenylalanine could therefore influence the production of such secondary metabolites.

Biotransformation Pathways of this compound in Model Biological Systems (e.g., cell cultures, isolated enzyme systems)

Model biological systems provide a controlled environment to study the specific biotransformation pathways of L-Aspartyl-L-phenylalanine.

In isolated enzyme systems , the transformation of the dipeptide is straightforward, typically involving hydrolysis by a specific peptidase into L-aspartic acid and L-phenylalanine. The rate and extent of this conversion depend on the enzyme's kinetic properties and the reaction conditions.

In cell cultures , such as those of the yeast Saccharomyces cerevisiae, the biotransformation is more complex. The process begins with the uptake of the dipeptide from the culture medium, which can be mediated by peptide transport systems. Once inside the cell, intracellular peptidases cleave the dipeptide. The resulting L-phenylalanine can then be channeled into the Ehrlich pathway to produce 2-phenylethanol and its corresponding acetate ester, phenylethyl acetate, which also contributes to the aroma profile. The L-aspartic acid can be utilized in various central metabolic pathways, including amino acid biosynthesis and the tricarboxylic acid (TCA) cycle.

The efficiency of these biotransformation pathways can be influenced by various factors, including the concentration of the dipeptide in the medium, the expression levels of peptide transporters and intracellular peptidases, and the activity of the enzymes involved in the downstream metabolic pathways.

Degradation Mechanisms and Stability Kinetics of L Aspartyl L Phenylalanine Hydrochloride

Hydrolytic Degradation Pathways of L-Aspartyl-L-phenylalanine Hydrochloride

Hydrolysis is a primary degradation pathway for this compound, involving the cleavage of its ester and peptide bonds. This process is significantly influenced by pH, temperature, and the ionic strength of the solution.

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. researchgate.net The compound exhibits maximum stability in the acidic pH range of 2.5 to 4.5. researchgate.net Outside of this range, the degradation rate increases. At lower pH values, acid-catalyzed hydrolysis of the ester and peptide bonds is the predominant degradation mechanism. pearson.com Conversely, at higher pH values, base-catalyzed hydrolysis becomes more significant. researchgate.net

The degradation follows pseudo-first-order kinetics, and the pH-rate profile is a U-shaped curve, characteristic of many pharmaceutical compounds. researchgate.net The specific degradation products are also pH-dependent. In acidic to neutral conditions (pH 2-6), the primary degradation product is L-phenylalanine methyl ester. researchgate.net In the neutral to slightly alkaline range (pH 7-10), the main product is the cyclic dipeptide 3,6-dioxo-5-phenylmethylpiperazine acetic acid, commonly known as diketopiperazine (DKP). researchgate.net At a highly alkaline pH of 12, the major degradation product is L-aspartyl-phenylalanine, resulting from the hydrolysis of the methyl ester group. researchgate.net

| pH Range | Predominant Degradation Pathway | Major Degradation Product(s) |

|---|---|---|

| 2 - 6 | Acid-catalyzed hydrolysis | L-phenylalanine methyl ester |

| 7 - 10 | Intramolecular cyclization | Diketopiperazine (DKP) |

| 12 | Base-catalyzed hydrolysis | L-aspartyl-phenylalanine |

Temperature plays a crucial role in the hydrolytic stability of this compound. researchgate.net As with most chemical reactions, an increase in temperature accelerates the rate of degradation. researchgate.net For instance, at a pH of 2.9, increasing the temperature leads to a decrease in the formation of aspartyl-phenylalanine and an increase in the formation of diketopiperazine. researchgate.net At 80°C and 90°C, the concentration of phenylalanine methyl ester was found to be double that observed at 25°C and 40°C when half of the initial compound had decomposed. researchgate.net Therefore, for optimal stability, lower temperatures are recommended for solutions of this compound. researchgate.net

In contrast to the significant effects of pH and temperature, the ionic strength of the solution has been found to have a negligible impact on the stability of this compound within the tested range of 0.16 to 2.0. researchgate.net

Non-Hydrolytic Degradation Processes of this compound

Beyond hydrolysis, this compound can undergo degradation through other chemical pathways, including the Maillard reaction, oxidation, and racemization.

This compound, containing a primary amine group, can participate in the Maillard reaction with reducing sugars. This complex series of reactions between amino acids and reducing sugars at elevated temperatures leads to the formation of a wide range of products that can affect the color, flavor, and nutritional quality of a product. The Maillard reaction is also pH-dependent. researchgate.net Furthermore, this compound has been shown to be reactive with various aldehydes, such as benzaldehyde, cinnamaldehyde, and vanillin, through carbonyl-amine condensation reactions. researchgate.net The extent of this reaction is dependent on the specific aldehyde and the relative concentrations of the reactants. researchgate.net

Oxidative degradation of this compound can occur, leading to the formation of various oxidation products. Studies have shown that its administration can increase markers of oxidative stress, such as malondialdehyde, protein carbonyl, and advanced oxidation protein products. researchgate.net The reaction kinetics and mechanism of the oxidation of aspartame (B1666099) by permanganate (B83412) ion in an alkaline medium have been investigated, with a stoichiometric ratio of 1:2 (aspartame:permanganate) for the uncatalyzed reaction. researchgate.net The products of this reaction were identified as chlorobenzene (B131634) and L-alanine, N-(2-aminomethylethyl)-carboxylic acid. researchgate.net Ingestion of aspartame has been associated with an increase in cellular oxidative stress, potentially leading to an imbalance between the production of reactive oxygen species and the cellular antioxidant defense systems. nih.gov

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur in the amino acid residues of this compound, particularly at elevated temperatures. nih.govresearchgate.net The pathway of racemization is pH-dependent. At a neutral pH of 6.8 and a temperature of 100°C, racemization primarily occurs in its diketopiperazine decomposition product. nih.govresearchgate.net The half-lives for racemization under these conditions were determined to be 13 hours for the aspartic acid residue and 23 hours for the phenylalanine residue. nih.govresearchgate.net

In contrast, at an acidic pH of 4 and 100°C, racemization takes place within the intact this compound molecule itself. nih.govresearchgate.net Under these acidic conditions, the rate of racemization is significantly slower, with a half-life of 47 hours for aspartic acid and 1200 hours for phenylalanine. nih.govresearchgate.net The formation of D-aspartic acid and D-phenylalanine is a concern as the nutritional consequences of these D-amino acids in the human diet are not well established. nih.govresearchgate.net

| Condition | Racemization Site | Racemization Half-life (Aspartic Acid) | Racemization Half-life (Phenylalanine) |

|---|---|---|---|

| pH 6.8, 100°C | Diketopiperazine decomposition product | 13 hours | 23 hours |

| pH 4, 100°C | Intact molecule | 47 hours | 1200 hours |

Identification and Mechanistic Characterization of Degradation Products of this compound

The degradation of this compound in aqueous solutions is a complex process influenced primarily by pH and temperature, leading to the formation of several key degradation products. The principal pathways of degradation are hydrolysis of the methyl ester, cleavage of the peptide bond, and intramolecular cyclization.

The primary degradation products identified are L-Aspartyl-L-phenylalanine and 5-benzyl-3,6-dioxo-2-piperazineacetic acid, also known as diketopiperazine (DKP). researchgate.net The formation of these products is highly dependent on the pH of the solution. As the pH increases, the concentration of diketopiperazine tends to increase, while the concentration of L-Aspartyl-L-phenylalanine decreases. researchgate.net

Under acidic conditions (pH 2 to 6), the major degradation product observed is L-phenylalanine methyl ester, resulting from the hydrolysis of the peptide bond. researchgate.net Conversely, in neutral to basic environments (pH 7 to 10), the formation of diketopiperazine is the predominant degradation pathway. researchgate.net This occurs through an intramolecular aminolysis where the amino group of the aspartyl moiety attacks the carbonyl carbon of the phenylalanine methyl ester, leading to cyclization and the elimination of methanol (B129727). In strongly basic conditions (around pH 12), the hydrolysis of the methyl ester to form L-Aspartyl-L-phenylalanine and methanol becomes the dominant reaction. researchgate.net

Temperature also plays a crucial role in the degradation pathway. For instance, at a pH of 2.9, an increase in temperature leads to a higher yield of diketopiperazine and a lower amount of L-Aspartyl-L-phenylalanine. researchgate.net Furthermore, at elevated temperatures (80°C and 90°C), a notable increase in the concentration of phenylalanine methyl ester has been observed when half of the initial this compound has decomposed, compared to lower temperatures. researchgate.net

Besides the main products, other identified degradation products include L-aspartic acid and L-phenylalanine, which result from the complete hydrolysis of the peptide bond. researchgate.net The interconversion between stereoisomers can also occur, particularly through the diketopiperazine intermediate, which can hydrolyze to form not only the original dipeptide sequence but also the inverted sequence, L-phenylalanyl-L-aspartic acid, and their various diastereomers.

A summary of the major degradation products and the conditions that favor their formation is presented in the table below.

| Degradation Product | Favorable Conditions for Formation | Primary Mechanism |

|---|---|---|

| L-Aspartyl-L-phenylalanine | Strongly basic conditions (e.g., pH 12) | Hydrolysis of the methyl ester |

| 5-benzyl-3,6-dioxo-2-piperazineacetic acid (Diketopiperazine) | Neutral to basic pH (7-10), elevated temperatures | Intramolecular cyclization (aminolysis) |

| L-phenylalanine methyl ester | Acidic pH (2-6) | Hydrolysis of the peptide bond |

| L-aspartic acid | Acidic conditions | Hydrolysis of the peptide bond |

| L-phenylalanine | Acidic conditions | Hydrolysis of the peptide bond |

Kinetic Modeling of this compound Degradation Profiles

The degradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics. researchgate.net This implies that the rate of degradation is directly proportional to the concentration of the compound. The stability of this compound is significantly influenced by both pH and temperature.

The pH-rate profile for the degradation exhibits a U-shape, with maximum stability observed in the acidic pH range of 2.5 to 4.5. researchgate.net As the pH deviates from this optimal range, either towards more acidic or more basic conditions, the rate of degradation increases. For instance, the degradation rate constants are lower at pH 3 than at pH 7. researchgate.net

A kinetic model for the degradation of this compound can be described by the following pseudo-first-order rate equation:

Rate = k * [this compound]

where:

Rate is the rate of degradation.

k is the pseudo-first-order rate constant.

[this compound] is the concentration of the compound.

The rate constant, k, is not a true constant but is dependent on pH and temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

A is the pre-exponential factor.

Ea is the activation energy of the reaction.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

Activation energies for the degradation of aspartame (of which this compound is a salt) have been reported to be in the range of 14 to 36 kcal/mole, depending on the specific conditions such as pH and the composition of the solution. researchgate.net

The following tables provide illustrative data on the degradation of this compound, demonstrating the influence of pH and temperature on the degradation rate and the formation of its primary degradation products.

| pH | Relative Degradation Rate Constant (k) |

|---|---|

| 2.0 | Higher |

| 4.0 | Low (Region of Maximum Stability) |

| 6.0 | Moderate |

| 7.0 | High |

| 8.0 | Higher |

| 10.0 | Very High |

| Temperature (°C) | Relative Degradation Rate | Primary Degradation Product(s) |

|---|---|---|

| 25 | Low | Dependent on pH |

| 50 | Moderate | Dependent on pH, with increased DKP at neutral/basic pH |

| 80 | High | Increased formation of DKP and Phenylalanine Methyl Ester |

| Time (hours) | This compound Remaining (%) | L-Aspartyl-L-phenylalanine (%) | Diketopiperazine (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 24 | 85 | 5 | 10 |

| 48 | 72 | 9 | 19 |

| 72 | 61 | 13 | 26 |

| 96 | 52 | 16 | 32 |

It is important to note that the specific values of the rate constants and the distribution of degradation products can be influenced by other factors such as buffer type and concentration, and the presence of other solutes in the solution.

Advanced Analytical Methodologies for L Aspartyl L Phenylalanine Hydrochloride Research

Chromatographic Techniques for L-Aspartyl-L-phenylalanine Hydrochloride Separation and Quantification

Chromatographic methods are fundamental to the analysis of this compound, providing the means to separate it from complex matrices and quantify its presence with high precision. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods in Research Settings

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. oup.comnih.gov Its versatility is enhanced by the use of various detection methods, each offering unique advantages.

A common approach for the analysis of L-Aspartyl-L-phenylalanine, the free amine form of the hydrochloride salt, involves reversed-phase HPLC. nih.gov This technique separates molecules based on their hydrophobicity. For quantitative analysis, a UV detector is often employed, typically set at a wavelength where the analyte exhibits maximum absorbance. nih.gov Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Representative HPLC Method Parameters for Phenylalanine Analysis

| Parameter | Value |

|---|---|

| Column | Atlantis dC18 (100 mm × 3.0 mm, 3 μm) |

| Mobile Phase | Gradient elution with methanol (B129727) and 0.1% formic acid in water |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Retention Time | ~2.4 min |

| Linearity Range | 10–525 μmol/L |

| LOD | Not specified |

| LOQ | 10 μmol/L |

Data derived from a method for phenylalanine analysis and may require optimization for this compound. nih.gov

Gas Chromatography (GC) Applications for Derivatized this compound

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. However, due to the low volatility of dipeptides like this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization procedures for amino acids and peptides involve silylation, which replaces active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. sigmaaldrich.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com Following derivatization, the sample is introduced into the GC system, where it is separated on a capillary column and detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information. sigmaaldrich.com

A generalized protocol for the derivatization and GC-MS analysis of amino acids is outlined below. Specific conditions would need to be optimized for this compound.

Table 2: Generalized GC-MS Protocol for Derivatized Amino Acid Analysis

| Step | Description |

|---|---|

| Sample Preparation | Drying of the sample followed by addition of a silylating agent (e.g., MTBSTFA) in a solvent like acetonitrile. |

| Derivatization Reaction | Heating the mixture (e.g., at 100 °C for 4 hours) to ensure complete derivatization. |

| GC Column | Typically a non-polar or semi-polar capillary column (e.g., SLB™-5ms). |

| Temperature Program | A temperature gradient is used to elute the derivatized analytes. |

| Detection | Mass Spectrometry (MS) in either scan or selected ion monitoring (SIM) mode. |

This table outlines a general procedure; specific parameters would need to be developed and validated for this compound. sigmaaldrich.com

Capillary Electrophoresis (CE) for High-Resolution Analysis of Dipeptides

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is well-suited for the analysis of charged molecules like dipeptides. nih.gov In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary.

For dipeptides, the pH of the background electrolyte (BGE) is a critical parameter as it influences the charge of the analyte and the electroosmotic flow (EOF). Chiral separations of amino acids, which are the building blocks of the dipeptide, have been successfully achieved using CE with chiral selectors such as cyclodextrins added to the BGE. nih.gov Detection in CE can be performed using UV-Vis spectrophotometry or by coupling the system to a mass spectrometer (CE-MS). nih.gov

The table below presents typical experimental conditions for the chiral separation of phenylalanine, which can serve as a starting point for developing a CE method for this compound.

Table 3: Representative Capillary Electrophoresis Conditions for Chiral Separation of Phenylalanine

| Parameter | Value |

|---|---|

| Capillary | Fused silica |

| Background Electrolyte (BGE) | 15 mM sodium tetraborate, 5 mM β-CD, 4 mM chiral ionic liquid, pH 9.5 |

| Applied Voltage | 10 kV |

| Detection | UV detector |

| Migration Time | < 6 min |

| Efficiency | Up to 970,000 plates/m |

Data from a method for the chiral separation of phenylalanine and would require adaptation for this compound analysis. nih.gov

Mass Spectrometry (MS) Approaches for this compound Structural Characterization and Quantitation in Research

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, providing detailed information about its molecular weight, structure, and quantity. When coupled with chromatographic separation techniques, it offers unparalleled specificity and sensitivity.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a precursor ion of the analyte is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. acs.orgrockefeller.edu The fragmentation pattern provides a structural fingerprint of the molecule.

For a dipeptide like L-Aspartyl-L-phenylalanine, fragmentation typically occurs at the peptide bond, leading to the formation of b- and y-type ions. nih.gov The fragmentation of deprotonated peptides containing phenylalanine has been shown to be influenced by the position of the amino acid residue. acs.org When phenylalanine is at the C-terminus, a characteristic loss of cinnamic acid can be observed. acs.org

The protonated molecule of L-Aspartyl-L-phenylalanine ([M+H]⁺) has a monoisotopic mass of approximately 281.1132 u. The expected fragmentation pattern upon CID would involve cleavage of the amide bond and potential side-chain losses.

Table 4: Predicted Tandem Mass Spectrometry Fragmentation of L-Aspartyl-L-phenylalanine ([M+H]⁺ = 281.11 u)

| Precursor Ion (m/z) | Predicted Fragment Ion | Fragment Type | Predicted m/z |

|---|---|---|---|

| 281.11 | [Asp]⁺ | b₁ | 116.03 |

| 281.11 | [Phe]⁺ | y₁ | 166.09 |

| 281.11 | [M+H - H₂O]⁺ | Neutral Loss | 263.10 |

| 281.11 | [M+H - CO]⁺ | Neutral Loss | 253.12 |

| 281.11 | [Phe - COOH]⁺ | Side-chain fragmentation | 120.08 |

These are predicted fragmentation patterns; experimental conditions can influence the observed fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. uci.edufrontagelab.com This is particularly useful for confirming the identity of a compound and for distinguishing between molecules with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of the free amine form of L-Aspartyl-L-phenylalanine (C₁₃H₁₆N₂O₅) is 280.1059 g/mol . nih.gov An HRMS instrument can measure this mass with an error of a few parts per million (ppm), allowing for unambiguous confirmation of the elemental composition. researchgate.net

Table 5: Accurate Mass Determination of L-Aspartyl-L-phenylalanine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₅ |

| Theoretical Monoisotopic Mass ([M+H]⁺) | 281.1132 u |

| Typical Mass Accuracy Requirement | < 5 ppm |

| Example Measured Mass | Not available in searched literature |

| Calculated Mass Error | Not available in searched literature |

While the theoretical mass is known, specific experimental HRMS data for this compound was not found in the performed searches.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantification of molecules in complex samples. This method provides a definitive measurement by using a known amount of an isotopically labeled version of the analyte as an internal standard. For this compound, this involves the use of a stable isotope-labeled standard, such as L-Aspartyl-L-phenylalanine-d5 or ¹³C-labeled variants. lgcstandards.comotsuka.co.jpisotope.com

The core principle of IDMS lies in adding a precisely weighed amount of the isotopically enriched standard to the sample. This "spiked" sample is then processed, and the ratio of the natural abundance analyte to the labeled standard is measured using a mass spectrometer. Since the labeled standard is chemically identical to the analyte, it experiences the same physical and chemical effects during sample preparation, extraction, and ionization, effectively canceling out measurement biases and matrix effects. This co-behavior ensures that any sample loss during processing affects both the analyte and the standard equally, preserving their ratio.

The quantification is based on the following relationship:

Cx = Cs * (Ws / Wx) * [(Rb - Rs) / (Rx - Rb)] * (Mx / Ms)

Where:

Cx and Cs are the concentrations of the analyte and standard.

Wx and Ws are the weights of the sample and standard.

Rx, Rs, and Rb are the isotope ratios of the sample, standard, and their blend.

Mx and Ms are the molecular weights of the analyte and standard.

For the analysis of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed. nih.gov The dipeptide is first separated from other matrix components via chromatography before being introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization method for such analyses. nih.gov The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for the precise measurement of the isotopic ratios required for IDMS calculations. nih.govnih.gov This methodology is crucial for applications requiring absolute quantification, such as in metabolic studies or the characterization of reference materials. nih.govmedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic properties of molecules in solution. escholarship.org For this compound, NMR provides detailed insights into its conformational preferences, intramolecular interactions, and behavior in different solvent environments. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used in these studies. The chemical shifts of the various protons and carbons in the molecule are highly sensitive to their local electronic environment, which is, in turn, dictated by the molecular conformation. sphinxsai.comresearchgate.net For instance, the chemical shifts of the amide protons can indicate their involvement in hydrogen bonding. nih.gov

Key NMR parameters used in conformational analysis include:

Scalar Coupling Constants (J-couplings): The coupling constant between the amide proton (NH) and the alpha-proton (CαH), denoted as ³JNHCH, provides information about the dihedral angle (φ) of the peptide backbone via the Karplus equation. This helps to define the backbone conformation. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. For example, NOEs between the phenylalanine ring protons and protons on the aspartyl residue can define the relative orientation of the two amino acid side chains.

Relaxation Data: Spin-lattice (T1) and spin-spin (T2) relaxation times provide information about molecular motion and dynamics. nih.gov Studies on the aromatic ring flips of phenylalanine residues, for example, use NMR to probe conformational fluctuations within molecules. nih.gov

Solid-state NMR (SSNMR) can also be employed to study the conformation of this compound in its solid, crystalline form, providing complementary data to solution-state studies. mdpi.com By combining various NMR-derived restraints, a detailed ensemble of conformations that this compound samples in solution can be generated, offering a dynamic picture of its structure. escholarship.orgrsc.org

| NMR Parameter | Information Gained | Typical Application for this compound |

| ¹H & ¹³C Chemical Shifts | Local electronic environment, secondary structure | Initial assessment of conformation and purity. sphinxsai.comresearchgate.net |

| ³JNHCH Coupling Constant | Backbone dihedral angle (φ) | Determination of the peptide backbone conformation. nih.gov |

| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5 Å) | Defining the 3D fold and the relative orientation of the aspartyl and phenylalanine side chains. |

| Relaxation Times (T1, T2) | Molecular dynamics and tumbling | Characterizing the flexibility of the molecule and the dynamics of the phenyl ring. nih.gov |

Other Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Circular Dichroism, Raman) in this compound Research

A variety of other spectroscopic techniques provide valuable, complementary information on the structural and electronic properties of this compound. iipseries.org

UV-Vis Spectroscopy: The ultraviolet absorption of this compound is dominated by the π → π* electronic transitions of the phenyl ring in the phenylalanine residue. iosrjournals.org The absorption spectrum typically shows a maximum absorbance at around 257-260 nm, with weaker, fine-structured peaks also present. researchgate.netresearchgate.net This technique is often used for quantitative analysis, leveraging the Beer-Lambert law, and can be sensitive to environmental changes around the chromophore.

Fluorescence Spectroscopy: Phenylalanine is one of the three naturally fluorescent amino acids. researchgate.net When excited with UV light (typically around 260 nm), this compound will exhibit fluorescence with an emission maximum around 282 nm. omlc.orgatlantis-press.com Fluorescence spectroscopy is highly sensitive to the local environment of the phenyl ring. Changes in the emission spectrum (e.g., intensity or wavelength shifts) can be used to study interactions with other molecules or changes in solvent polarity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an excellent technique for studying chiral molecules. The CD spectrum of this compound is sensitive to the conformation of the peptide backbone and the orientation of the aromatic side chain. nih.gov The near-UV CD spectrum, dominated by the phenylalanine chromophore, can provide information about the local environment and tertiary structure. acs.org It is particularly useful for detecting conformational changes induced by factors like pH, temperature, or binding events. osti.gov

Raman Spectroscopy: Raman spectroscopy provides detailed information about the vibrational modes of a molecule. nih.gov The Raman spectrum of this compound will feature characteristic bands for both the peptide backbone (e.g., Amide I and Amide III bands) and the amino acid side chains. nih.gov The phenyl ring of phenylalanine gives rise to strong, sharp Raman signals, such as the ring breathing mode around 1002 cm⁻¹. researchgate.netkoreascience.kr These signals can be used as structural markers to probe molecular conformation and intermolecular interactions. nih.govchemicalbook.com

| Technique | Principle | Information Obtained for this compound | Typical Wavelength/Wavenumber |

| UV-Vis Absorption | Electronic transitions (π → π*) | Quantification; probing the phenyl ring environment. | ~257-260 nm researchgate.net |

| Fluorescence Emission | Radiative decay from excited electronic state | Probing the local environment of the phenyl ring; binding studies. | Excitation: ~260 nm, Emission: ~282 nm omlc.orgatlantis-press.com |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Conformation of the chiral centers and peptide backbone; tertiary structure. nih.govacs.org | Near-UV region (250-300 nm) |

| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations | Detailed structural fingerprint; specific vibrational modes of the peptide backbone and side chains. nih.gov | Phenyl ring breathing mode: ~1002 cm⁻¹ researchgate.netkoreascience.kr |

Research Applications and Broader Scientific Implications of L Aspartyl L Phenylalanine Hydrochloride Studies

L-Aspartyl-L-phenylalanine Hydrochloride as a Model Compound in Fundamental Peptide Chemistry and Proteomics Research

L-Aspartyl-L-phenylalanine, the core structure of the hydrochloride salt, serves as a valuable model compound in the fields of peptide chemistry and proteomics. Its relatively simple dipeptide structure, composed of L-aspartic acid and L-phenylalanine, provides a fundamental unit for investigating the properties and behaviors of peptide bonds, which are the cornerstone of protein structure and function.

In fundamental peptide chemistry, research has utilized analogs of this dipeptide to understand the critical nature of the peptide bond itself. Studies involving the modification of the amide bond in the methyl ester form of the dipeptide have demonstrated that its specific steric, electronic, and directional characteristics are essential for biological activity. When the peptide bond was methylated, replaced with an ester bond, or had its directionality reversed, the resulting compounds lost their characteristic biological effects, highlighting the precise structural requirements for molecular interactions. nih.govscispace.com This use as a structural template allows researchers to probe the fundamentals of peptide-receptor binding and structure-activity relationships.

The defined and well-characterized nature of L-Aspartyl-L-phenylalanine makes it a useful tool in proteomics research. Proteomics aims to study the entire complement of proteins in a biological system, and this involves complex analytical techniques for separating and identifying peptides from protein digests. The dipeptide can be used as a simple system to develop and validate methods for peptide separation and analysis. Furthermore, understanding the degradation and modification of simple peptides like L-Aspartyl-L-phenylalanine is foundational to interpreting the complex data generated in large-scale proteomics studies, where post-translational modifications and sample degradation can significantly alter results.

Table 1: Key Research Areas Utilizing L-Aspartyl-L-phenylalanine as a Model Compound

| Research Area | Application of L-Aspartyl-L-phenylalanine | Key Findings |

|---|---|---|

| Peptide Chemistry | Investigation of peptide bond properties | The integrity and specific orientation of the amide bond are crucial for biological activity. |

| Proteomics | Development of analytical methods | Serves as a simple substrate for testing peptide separation and identification protocols. |

| Structure-Activity Relationship (SAR) Studies | Analog synthesis and testing | Modifications to the peptide backbone lead to a loss of function, defining key interaction points. |

Use of this compound in Enzyme Activity Assays and Mechanistic Screening Methodologies (non-clinical)

L-Aspartyl-L-phenylalanine is a key compound in non-clinical enzyme activity assays, primarily recognized for its role as an inhibitor of Angiotensin-Converting Enzyme (ACE). nih.govcaymanchem.combiomol.com ACE is a central component of the renin-angiotensin system, which regulates blood pressure. The inhibitory potential of L-Aspartyl-L-phenylalanine makes it a subject of interest in mechanistic screening methodologies for potential cardiovascular therapeutic agents.

This dipeptide is a natural metabolite of the artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester). In vivo, intestinal esterases hydrolyze aspartame to produce L-Aspartyl-L-phenylalanine. nih.gov Scientific investigations have quantified its inhibitory effect on ACE. In studies using ACE purified from rabbit lungs, L-Aspartyl-L-phenylalanine was found to be an effective inhibitor with a dissociation constant (Ki) of 11 µM. nih.gov This level of potency is comparable to other known orally active antihypertensive agents studied in preclinical models. In contrast, its parent compound, aspartame, and its degradation product, 3-carboxymethyl-6-benzyl-2,5-diketopiperazine, are only very weak inhibitors, with Ki values greater than 1 mM. nih.gov

This specific inhibitory activity allows L-Aspartyl-L-phenylalanine to be used in various non-clinical screening assays. It can serve as a reference inhibitor when screening new chemical entities for ACE inhibition. Researchers can use it to validate assay performance and to establish a benchmark for the potency of novel compounds. Understanding its binding kinetics and mechanism of inhibition provides a framework for designing more potent and specific ACE inhibitors.

Table 2: Enzyme Inhibition Data for L-Aspartyl-L-phenylalanine and Related Compounds

| Compound | Target Enzyme | Inhibition Constant (Ki) | Significance |

|---|---|---|---|

| L-Aspartyl-L-phenylalanine | Angiotensin-Converting Enzyme (ACE) | 11 +/- 2 µM | Potent inhibitor; used as a reference in assays. nih.gov |

| Aspartame | Angiotensin-Converting Enzyme (ACE) | > 1 mM | Weak inhibitor; parent compound. nih.gov |

| 3-carboxymethyl-6-benzyl-2,5-diketopiperazine | Angiotensin-Converting Enzyme (ACE) | > 1 mM | Weak inhibitor; degradation product. nih.gov |

Contribution of this compound Research to Understanding Peptide Stability in Controlled Physiochemical and Bioreactor Environments

Studies on L-Aspartyl-L-phenylalanine have provided significant insights into the stability of peptides under various conditions, which is a critical factor in both pharmaceutical formulation and biotechnological production. Peptides are susceptible to degradation through pathways like hydrolysis, deamidation, and oxidation, which can compromise their biological activity. sigmaaldrich.comslideshare.net

In controlled physicochemical environments, the solid-state thermal stability of L-Aspartyl-L-phenylalanine has been investigated in detail. These studies show that upon heating, the dipeptide undergoes an intramolecular aminolysis reaction. This degradation pathway results in the formation of a cyclic compound, 3-(carboxymethyl)-6-benzyl-2,5-dioxopiperazine (a diketopiperazine), with the concurrent liberation of water. This cyclization is a common degradation pathway for dipeptides and represents a critical instability that must be managed in the development of peptide-based products.

In the context of bioreactor environments, research into the enzymatic synthesis of L-Aspartyl-L-phenylalanine using engineered nonribosomal peptide synthetases (NRPSs) sheds light on its stability during production. uwec.edunih.gov These studies, which aim to develop biotechnological routes for peptide synthesis, have observed that the productivity of the enzymes can decrease over time. uwec.edu This loss of function is partly attributed to the instability of the enzymes during prolonged incubation. uwec.edu Furthermore, the enzymatic process can yield two forms of the dipeptide: the desired α-Asp-Phe and a by-product, β-Asp-Phe. The ratio of these products can be influenced by the enzyme's turnover rate, indicating that reaction kinetics within the bioreactor directly impact product purity and stability. uwec.edunih.gov Understanding these degradation and side-reaction pathways in both chemical and biological systems is crucial for optimizing storage conditions and manufacturing processes in bioreactors to ensure the integrity and yield of the final peptide product.

This compound in the Development of Advanced Analytical Standards and Research Reagents

This compound is widely utilized as an advanced analytical standard and a certified reference material, particularly within the pharmaceutical and food industries. Its primary application in this context is for the quality control of aspartame, a widely used artificial sweetener. lgcstandards.com

As a known metabolite and a potential impurity in the synthesis of aspartame, L-Aspartyl-L-phenylalanine is officially recognized as "Aspartame Impurity B" by pharmacopoeias. lgcstandards.comruifuchemical.com As such, highly purified L-Aspartyl-L-phenylalanine serves as a reference standard for analytical laboratories to develop, validate, and perform routine testing of aspartame products. lgcstandards.com These tests are essential to ensure the purity, stability, and quality of the final product.

The use of L-Aspartyl-L-phenylalanine as a standard is critical in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). In these methods, a precise amount of the certified reference material is used to calibrate the instrument and to identify and quantify its presence in a sample of aspartame. This allows manufacturers to monitor the levels of this specific impurity and ensure they remain below the stringent limits set by regulatory authorities. The availability of this compound as a pharmaceutical secondary standard provides a convenient and cost-effective alternative for quality control laboratories to prepare in-house working standards. sigmaaldrich.com

Beyond its role in quality control, it is also used as a research reagent in a broader sense. It is supplied for various biochemical and biomedical research applications, including the enzyme inhibition studies discussed previously and as a fundamental tool in peptide synthesis research. ruifuchemical.com

Table 3: Applications of L-Aspartyl-L-phenylalanine as an Analytical Standard

| Application Area | Analytical Technique | Purpose | Regulatory Context |

|---|---|---|---|

| Pharmaceutical Quality Control | High-Performance Liquid Chromatography (HPLC) | Identification and quantification of impurities in Aspartame. | Designated as "Aspartame Impurity B" in pharmacopoeias. lgcstandards.comruifuchemical.com |